molecular formula C24H33N3O B2755732 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-methylbutanamide CAS No. 946365-76-0

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-methylbutanamide

Cat. No.: B2755732
CAS No.: 946365-76-0
M. Wt: 379.548
InChI Key: XWHXIOWYEUXYLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-methylbutanamide is a useful research compound. Its molecular formula is C24H33N3O and its molecular weight is 379.548. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dopamine Agonist Properties

Compounds similar to the one have been synthesized and examined for dopamine-like abilities, indicating potential applications in understanding and treating neurological conditions. For instance, a series of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines were synthesized to explore their dopamine agonist properties, which could be relevant to Parkinson's disease and other dopaminergic disorders (Jacob et al., 1981).

Anticancer Activity

Another area of research interest is the compound's potential anticancer activity. Isoquinoline derivatives have been identified as novel topoisomerase I-targeting agents with potent cytotoxic activity. This suggests that structural analogs could be explored for their anticancer properties, providing a basis for the development of new chemotherapeutic agents (Ruchelman et al., 2004).

Analgesic and Spasmolytic Properties

Research into substituted 1-methyl-3,4-dihydro-isoquinolines has shown that these compounds exhibit interesting analgesic and spasmolytic properties. This is significant for the development of new pain management solutions and muscle relaxants, highlighting the therapeutic potential of isoquinoline derivatives in treating pain and spasms (Brossi et al., 1960).

Synthesis of Phthalideisoquinoline Alkaloids

The compound's structural components are also useful in synthetic organic chemistry, such as in the synthesis of phthalideisoquinoline alkaloids. These alkaloids have various pharmacological activities, and their synthesis can contribute to the discovery of novel drugs with potential CNS activity (Clarke et al., 1983).

"Minimal" DNA-Intercalating Antitumor Agents

Phenyl-substituted derivatives of isoquinoline, such as "minimal" DNA-intercalating agents, have been synthesized and evaluated for in vivo antitumor activity. This research area explores compounds that bind to DNA with lower association constants, which could be advantageous in reducing side effects associated with chemotherapy (Atwell et al., 1989).

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O/c1-18(2)15-24(28)25-16-23(20-9-11-22(12-10-20)26(3)4)27-14-13-19-7-5-6-8-21(19)17-27/h5-12,18,23H,13-17H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHXIOWYEUXYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.